2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone
Description
Properties
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]-1-(furan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)13(6-5-12)8-10(14)11-4-3-7-15-11/h3-4,7,9H,5-6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVOPWVOIGAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone is an organic compound characterized by a furan ring substituted with an ethanone group and an isopropylamino moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The furan ring contributes to its reactivity and potential interactions with biological targets due to its aromatic nature.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of furan derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Furan derivative A | 0.98 | MRSA |
| 2-Furan derivative B | 3.90 | S. aureus ATCC 25923 |
These results suggest that the presence of the furan ring may enhance the compound's ability to inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
The antifungal activity of similar compounds has also been documented. For example, certain furan derivatives have demonstrated moderate activity against Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 7.80 to 62.50 µg/mL.
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| 2-Furan derivative C | 7.80 | C. albicans |
| 2-Furan derivative D | 62.50 | C. albicans |
This activity may be attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism.
Anticancer Activity
The anticancer potential of furan-containing compounds has gained attention in recent years. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-Furan derivative E | <10 | A549 (lung cancer) |
| 2-Furan derivative F | <10 | MCF7 (breast cancer) |
The mechanism of action for these anticancer effects may involve apoptosis induction or cell cycle arrest, mediated by interactions with specific cellular targets.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated several furan derivatives for their antibacterial properties against MRSA and other resistant strains. The findings indicated that modifications to the amino group significantly enhanced activity.
- Antifungal Activity Assessment : Another research focused on the antifungal effects of furan derivatives against clinical isolates of Candida species, demonstrating promising results that warrant further investigation into their mechanisms.
- Cytotoxicity Evaluation : A comprehensive evaluation of various furan derivatives revealed that those containing specific substituents exhibited selective cytotoxicity towards rapidly dividing cancer cells while sparing normal cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Substituent Impact on Molecular Weight: Replacement of the isopropyl group with methyl (as in the methylamino analog) reduces molecular weight by ~27 g/mol, likely altering solubility and reactivity . Substitution of furan with thiophene increases molecular weight by ~16 g/mol due to sulfur’s higher atomic mass compared to oxygen, which may influence electronic properties and metabolic stability .
Ring System Variations: The thiophene analog () introduces sulfur, which enhances lipophilicity and may affect binding affinity in biological systems compared to the oxygen-containing furan derivative .
Discontinued Status and Commercial Availability
All analogs listed above, including the target compound, are marked as discontinued by CymitQuimica . This suggests:
- Limited demand in research or industrial applications.
- Synthetic challenges , such as low yields or instability, as implied by the experimental synthesis of the biphenyl derivative (52% yield) .
- Uncharacterized hazards, as seen in related nitro-aromatic ketones (e.g., 1-(2-Amino-6-nitrophenyl)ethanone), where toxicological data remain incomplete .
Research Tools and Methodological Context
- Synthetic Challenges : The discontinued status of these compounds may reflect difficulties in purification or scalability, as seen in the moderate yields of related syntheses .
Preparation Methods
Procedure
-
Reactants :
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1-(Furan-2-yl)ethanone (10 mmol)
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N-Isopropyl-1,2-ethanediamine (10 mmol)
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Paraformaldehyde (10 mmol)
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HCl (catalytic, pH 4)
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Isopropyl alcohol (10 mL)
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-
Conditions :
-
Mechanistic Insights :
-
Yield Optimization :
Nucleophilic Substitution of Halogenated Intermediates
Bromination of 1-(furan-2-yl)ethanone followed by displacement with the amine offers a regioselective route.
Step 1: Bromination of 1-(Furan-2-yl)ethanone
Step 2: Amine Coupling
-
Reactants :
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3 (10 mmol)
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N-Isopropyl-1,2-ethanediamine (12 mmol)
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K₂CO₃ (10 mmol)
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DMF (15 mL)
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-
Conditions :
-
Yield :
BF₃·OEt₂-Catalyzed Coupling
Lewis acid-mediated coupling avoids halogenation steps, enabling a one-pot synthesis.
Procedure
-
Reactants :
-
1-(Furan-2-yl)ethanone (10 mmol)
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N-Isopropyl-1,2-ethanediamine (10 mmol)
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BF₃·OEt₂ (1.05 equiv)
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CH₂Cl₂ (0.3 M)
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-
Conditions :
-
Mechanism :
-
Yield :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Mannich Reaction | One-pot, no pre-functionalization | Requires acidic conditions, long time | 70% |
| Nucleophilic Substitution | High regioselectivity | Two-step, bromination inefficiency | 60% |
| BF₃-Catalyzed Coupling | Mild conditions, high atom economy | Sensitive to moisture | 85% |
Scale-Up Considerations
-
Solvent Selection : Polar aprotic solvents (DMF, CH₂Cl₂) enhance solubility but complicate recycling.
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Catalyst Recovery : BF₃·OEt₂ cannot be easily recovered, increasing costs for large-scale production.
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Purification : Column chromatography remains necessary due to byproduct formation, though crystallization in hexane/EtOAC improves efficiency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone, and how can reaction yields be optimized?
- Methodology : Utilize Friedel-Crafts acylation to introduce the furan-2-yl-ethanone core, followed by sequential amination steps (e.g., nucleophilic substitution or reductive amination) to attach the 2-aminoethyl-isopropyl group. Optimize yields by controlling reaction temperature (e.g., 0–5°C for acylation) and using catalysts like BF₃·Et₂O. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Considerations : Monitor intermediates using TLC and characterize each step via FT-IR (e.g., carbonyl stretch at ~1680 cm⁻¹ for ethanone) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- NMR :
- ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm), ethanone methyl group (δ 2.5–2.7 ppm), and amine protons (δ 1.2–2.0 ppm for isopropyl, δ 2.8–3.2 ppm for aminoethyl) .
- ¹³C NMR : Confirm carbonyl carbon (δ 195–205 ppm) and furan carbons (δ 110–150 ppm) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods to avoid inhalation of vapors (P261 precaution) and wear nitrile gloves to prevent dermal exposure (P262 precaution). Toxicity data are limited, so assume acute toxicity until validated .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation of the amine and furan moieties .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the furan ring may exhibit π-π stacking in biological targets .
- Docking Simulations : Model interactions with enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina, focusing on hydrogen bonding between the aminoethyl group and catalytic residues .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Case Study : If solubility in water varies across studies, perform controlled experiments using HPLC-grade solvents. For melting point discrepancies, use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N₂ to minimize oxidation .
- Statistical Analysis : Apply ANOVA to compare results from replicate experiments (n ≥ 3) and identify outliers .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Experimental Design : Use OECD Guideline 307 for soil degradation studies. Measure half-life (t₁/₂) under aerobic/anaerobic conditions and monitor metabolites via LC-MS/MS .
- Ecotoxicity Assays : Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) and assess mortality, reproduction, and oxidative stress biomarkers (e.g., catalase activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
